(2Z)-5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid
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Overview
Description
Alepterolic acid is a natural diterpenoid compound isolated from the fern Aleuritopteris argentea (S. G. Gmél.) Fée. This fern has been traditionally used in Chinese folk medicine for its potential medicinal properties, including the regulation of menstruation and cancer prevention .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alepterolic acid can be synthesized through esterification and click chemistry reactions. The process involves the combination of alepterolic acid with 1,2,3-triazole derivatives. The reactions are typically carried out under conventional conditions, yielding products in good yields (72 to 97 percent) .
Industrial Production Methods: Industrial production of alepterolic acid derivatives involves the reaction of alepterolic acid with various primary or secondary amines under the influence of a condensing agent. This method allows for the efficient separation and purification of the desired derivatives .
Chemical Reactions Analysis
Types of Reactions: Alepterolic acid undergoes several types of chemical reactions, including esterification, click chemistry, and amide formation.
Common Reagents and Conditions:
Esterification: Involves the reaction of alepterolic acid with alcohols in the presence of an acid catalyst.
Click Chemistry: Utilizes copper (I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides.
Amide Formation: Involves the reaction of alepterolic acid with primary or secondary amines using a condensing agent
Major Products: The major products formed from these reactions include various derivatives of alepterolic acid, such as 1,2,3-triazole derivatives and amide derivatives .
Scientific Research Applications
Alepterolic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its potential anticancer properties, particularly against cervical cancer cell lines.
Medicine: Investigated for its potential use in regulating menstruation and preventing cancer.
Industry: Utilized in the synthesis of functional materials, pesticides, and medicines
Mechanism of Action
The mechanism of action of alepterolic acid involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. For example, certain derivatives of alepterolic acid have been shown to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential and altering the expression of apoptosis-associated proteins. This includes the release of cytochrome c and activation of caspases-3 and caspases-9 .
Comparison with Similar Compounds
Oleanolic Acid: Another natural triterpenoid with similar anticancer properties.
Lupeol: A pentacyclic triterpenoid known for its anti-inflammatory and anticancer activities.
Betulinic Acid: A triterpenoid with potential anticancer and anti-HIV properties
Uniqueness of Alepterolic Acid: Alepterolic acid is unique due to its specific structural features and its ability to form a wide range of derivatives through click chemistry and esterification reactions. These derivatives have shown significant potential in various biological applications, particularly in cancer research .
Properties
IUPAC Name |
5-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-13(12-18(22)23)6-8-15-14(2)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h12,15-17,21H,2,6-11H2,1,3-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWOKEZJIRLIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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